molecular formula C19H18N2O2S B2952978 N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE CAS No. 671198-75-7

N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2952978
CAS No.: 671198-75-7
M. Wt: 338.43
InChI Key: SXNGIQMKLVGVJE-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a methylquinolinyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 4-methylquinoline-2-thiol and a suitable electrophile, such as 2-bromoacetophenone, under basic conditions to form the thioether intermediate.

    Acetamide Formation: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure.
  • Studied for its interactions with biological targets.

Industry:

  • Potential applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or gene expression.

Comparison with Similar Compounds

  • N-(4-METHOXYPHENYL)-2-[(4-CHLOROQUINOLIN-2-YL)SULFANYL]ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-[(4-FLUOROQUINOLIN-2-YL)SULFANYL]ACETAMIDE

Comparison:

  • N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the methyl group on the quinoline ring, which can influence its chemical reactivity and biological activity.
  • Similar compounds with different substituents on the quinoline ring may exhibit different properties, such as altered reactivity or changes in biological activity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-11-19(21-17-6-4-3-5-16(13)17)24-12-18(22)20-14-7-9-15(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGIQMKLVGVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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